molecular formula C18H16BKN4 B035572 Potassium;diphenyl-di(pyrazol-1-yl)boranuide CAS No. 109088-11-1

Potassium;diphenyl-di(pyrazol-1-yl)boranuide

Cat. No.: B035572
CAS No.: 109088-11-1
M. Wt: 338.3 g/mol
InChI Key: WMCWBUCWOFOZGG-UHFFFAOYSA-N
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Description

Potassium;diphenyl-di(pyrazol-1-yl)boranuide is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to block potassium channels, which has various physiological and biochemical effects. This compound is also known for its applications in studying the regulation of insulin secretion, neurotransmitter release, and cardiac function.

Preparation Methods

The synthesis of Potassium;diphenyl-di(pyrazol-1-yl)boranuide involves the reaction of diphenylborinic acid with pyrazole in the presence of potassium hydroxide. This reaction produces this compound as a white solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be increased by recrystallization from a suitable solvent.

Chemical Reactions Analysis

Potassium;diphenyl-di(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced boron-containing species.

    Substitution: Substitution reactions involving this compound typically occur at the pyrazole rings, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Potassium;diphenyl-di(pyrazol-1-yl)boranuide has been widely used in scientific research due to its ability to block potassium channels. Some of its key applications include:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in studies of potassium channel function and regulation.

    Medicine: Investigated for its potential therapeutic effects in conditions like type 2 diabetes and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Potassium;diphenyl-di(pyrazol-1-yl)boranuide exerts its effects by blocking the activity of potassium channels. It binds to the channel pore, resulting in a decrease in the efflux of potassium ions. This leads to depolarization of the cell membrane, which can have various physiological and biochemical effects depending on the cell type and the specific potassium channel that is blocked.

Comparison with Similar Compounds

Potassium;diphenyl-di(pyrazol-1-yl)boranuide is unique due to its specific structure and ability to block potassium channels. Similar compounds include:

    Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: Known for its use as a ligand in coordination chemistry.

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Another boron-containing compound with similar applications in chemistry and biology

These compounds share some similarities in their chemical structure and applications but differ in their specific properties and mechanisms of action.

Properties

IUPAC Name

potassium;diphenyl-di(pyrazol-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BN4.K/c1-3-9-17(10-4-1)19(22-15-7-13-20-22,23-16-8-14-21-23)18-11-5-2-6-12-18;/h1-16H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWBUCWOFOZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BKN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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